molecular formula C24H34N2O3S B1147967 Di-4-ASP-PS [Di4-ASP-PS] CAS No. 78618-01-6

Di-4-ASP-PS [Di4-ASP-PS]

Cat. No.: B1147967
CAS No.: 78618-01-6
M. Wt: 430.6
InChI Key:
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Description

Di-4-ASP-PS, also known as 4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide, is a styryl dye commonly used in biological and chemical research. This compound is known for its fluorescent properties, making it valuable in various imaging and labeling applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-4-ASP-PS typically involves the reaction of 4-(dimethylamino)benzaldehyde with N-methylpyridinium iodide. The reaction proceeds through a condensation process, forming the styryl dye. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of Di-4-ASP-PS follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems, such as column chromatography, is common in industrial settings to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Di-4-ASP-PS undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while substitution can introduce various functional groups onto the aromatic ring .

Mechanism of Action

Di-4-ASP-PS exerts its effects through its interaction with cellular membranes. The compound integrates into the lipid bilayer, where it exhibits fluorescence. The fluorescence intensity and wavelength can change based on the local environment, allowing researchers to monitor various cellular processes. The primary molecular targets are the lipid components of cell membranes, and the pathways involved include membrane potential changes and lipid-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-4-ASP-PS is unique due to its specific fluorescent properties, which make it highly suitable for live-cell imaging and membrane potential studies. Its ability to integrate into cellular membranes and provide real-time fluorescence changes sets it apart from other dyes .

Properties

CAS No.

78618-01-6

Molecular Formula

C24H34N2O3S

Molecular Weight

430.6

Origin of Product

United States

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